N'-hydroxy-3-(methylamino)propanimidamide;hydrochloride
Overview
Description
N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride is a chemical compound with the molecular formula C4H11N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield N’-hydroxy-3-(methylamino)propanimidamide oxides, while reduction reactions may produce N’-hydroxy-3-(methylamino)propanimidamide amines .
Scientific Research Applications
N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential role in enzyme inhibition and protein modification. In medicine, it is explored for its therapeutic potential in treating certain diseases. Additionally, the compound is used in industrial processes for the production of specialized chemicals .
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride include N-hydroxy-3-(methylamino)propanamide and N-hydroxy-3-(methylamino)propanimidamide. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Uniqueness: N’-hydroxy-3-(methylamino)propanimidamide;hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications and industrial processes .
Properties
IUPAC Name |
N'-hydroxy-3-(methylamino)propanimidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c1-6-3-2-4(5)7-8;/h6,8H,2-3H2,1H3,(H2,5,7);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGGQROEDOHLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=NO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C(=N/O)/N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16387-48-7 | |
Record name | Propanimidamide, N-hydroxy-3-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16387-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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